Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Overview
Description
“Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular weight of “this compound” is 210.62 . The InChI code is 1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Functionalized Tetrahydropyridines
Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines. This synthesis showcases the molecule's utility in generating complex structures with potential applications in drug discovery and materials science (Zhu, Lan, & Kwon, 2003).
Building Blocks for 7-Azaindole Derivatives
The compound is instrumental in creating 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, highlighting its role in constructing heterocyclic compounds that are significant in pharmaceutical research (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Antimicrobial Agent Synthesis
Research has demonstrated its application in synthesizing Schiff's bases starting from pyridinedicarbonyl dichloride, which exhibited significant antimicrobial activity. This application underscores its potential in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Crystal Structure and Computational Studies
Studies involving this compound derivatives have provided insights into the crystal structures and computational aspects of such compounds. These findings are crucial for understanding the physical and chemical properties essential for the rational design of functional materials (Shen, Huang, Diao, & Lei, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Fgfr inhibitors generally work by binding to fibroblast growth factors, causing receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors typically affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways regulate various biological processes such as organ development, cell proliferation and migration, and angiogenesis .
Pharmacokinetics
The compound’s solubility and storage conditions are provided , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis . They also significantly reduce the migration and invasion abilities of certain cancer cells .
Action Environment
It is generally recommended to avoid breathing dust and contact with skin and eyes when handling the compound . The compound should be stored at room temperature .
Properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESWVHCNJSPUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662725 | |
Record name | Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959245-12-6 | |
Record name | Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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